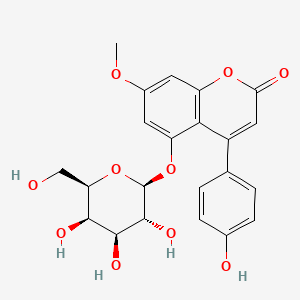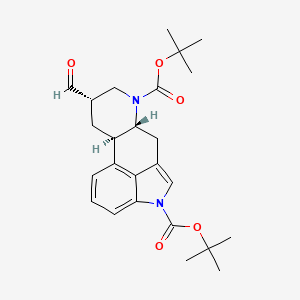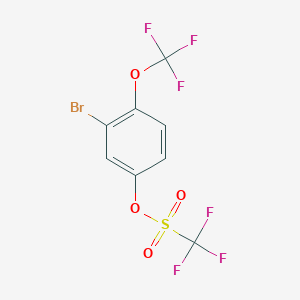
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a fluorinated organic compound with a molecular weight of 389.07 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various advanced research and development applications.
Métodos De Preparación
The synthesis of 3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 3-Bromo-4-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires careful temperature control to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in such processes depending on the reaction conditions and reagents used.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases like potassium carbonate. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several scientific research applications:
Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate primarily involves its role as an electrophilic reagent in substitution and coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the formation of new carbon-carbon bonds in the presence of suitable nucleophiles or catalysts . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is used in.
Comparación Con Compuestos Similares
Similar compounds to 3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate include:
- 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide
- 4-(trifluoromethyl)phenol
- (3-Bromo-4-(trifluoromethoxy)phenyl)methanol
These compounds share structural similarities but differ in their reactivity and applications. For example, 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide is used in different synthetic routes and has distinct reactivity compared to this compound .
Propiedades
Fórmula molecular |
C8H3BrF6O4S |
|---|---|
Peso molecular |
389.07 g/mol |
Nombre IUPAC |
[3-bromo-4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3BrF6O4S/c9-5-3-4(19-20(16,17)8(13,14)15)1-2-6(5)18-7(10,11)12/h1-3H |
Clave InChI |
UPLCOFPFWASACI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)Br)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


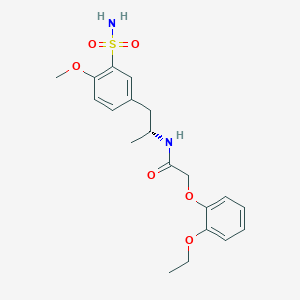

![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)

![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)
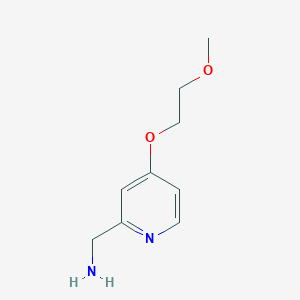

![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
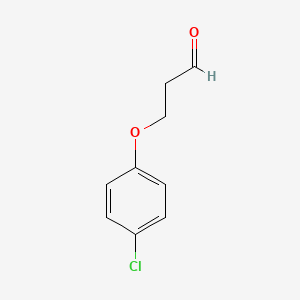
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
